2-(Cyclohexylideneamino)ethan-1-ol
Description
Properties
CAS No. |
2875-38-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(cyclohexylideneamino)ethanol |
InChI |
InChI=1S/C8H15NO/c10-7-6-9-8-4-2-1-3-5-8/h10H,1-7H2 |
InChI Key |
OKPMIZBLVWRAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCCO)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylideneamino)ethan-1-ol typically involves the reaction of cyclohexanone with ethanolamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include cyclohexanone, ethanolamine, and a suitable acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylideneamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclohexylideneamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(Cyclohexylideneamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular formulas, weights, and functional groups of 2-(Cyclohexylideneamino)ethan-1-ol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound (Target) | C₈H₁₅NO* | ~141.21* | -OH, -C=N- (imine) |
| 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol | C₉H₁₇NO | 155.24 | -OH, -NH- (amine), cyclohexene |
| 2-(Ethylmethylamino)ethanol | C₅H₁₃NO | 103.16 | -OH, tertiary amine |
| 2-[(2-Methylcyclohexyl)amino]ethan-1-ol | C₉H₁₉NO | 157.25 | -OH, secondary amine, methylcyclohexyl |
| 1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol | C₁₄H₂₀N₂O | 232.33 | -OH, tertiary amine, indole |
*Estimated based on structural analysis.
Key Observations:
- Compounds with cyclohexyl/cyclohexene substituents (e.g., 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol) exhibit higher molecular weights and lipophilicity compared to simpler amines like 2-(Ethylmethylamino)ethanol .
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclohexylideneamino)ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Key Catalysts and Solvents : Cyclohexenyl hydroperoxide hydrogenolysis with palladium chloride (PdCl₂) or magnesium acetate in hexane is a validated pathway for similar cyclohexenol derivatives . For the target compound, analogous strategies using cyclohexylideneamine precursors with hydroxylation steps are recommended.
- Reaction Optimization : Temperature control (e.g., room temperature for mild reactions) and solvent polarity adjustments (e.g., methanol for hydroxyl group stabilization) are critical. Neutralization steps with potassium carbonate or hydrochloric acid may minimize side reactions .
- Yield Considerations : Pilot studies should compare catalytic efficiency (e.g., PdCl₂ vs. SnCl₂·2H₂O) and solvent effects (hexane vs. methanol) using gas chromatography (GC) or HPLC for purity assessment.
Q. How can researchers characterize this compound’s structural and spectral properties?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use - and -NMR to resolve cyclohexylideneamino and ethanol moieties. For example, hydroxyl protons appear as broad singlets (~1–5 ppm), while cyclohexylidene protons show multiplet splitting .
- GC-MS : Analyze volatility and fragmentation patterns under electron ionization (EI). Compare retention indices with databases like NIST .
- Computational Validation : Optimize molecular geometry using density functional theory (DFT) and compare simulated IR/Raman spectra with experimental data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified hazardous waste services. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Store in airtight containers under nitrogen at 2–8°C to minimize oxidation .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., solubility, activity coefficients) of this compound affect its reactivity in mixed-solvent systems?
Methodological Answer:
- Thermodynamic Modeling : Apply the Non-Random Two-Liquid (NRTL) or Wilson equations to predict activity coefficients in binary/ternary solvent mixtures (e.g., ethanol-water-hexane). Parameters like α₁₂ (nonrandomness factor) can be derived from vapor-liquid equilibrium (VLE) data .
- Experimental Validation : Measure solubility via gravimetric analysis in solvents of varying polarity (e.g., DMSO, THF). Correlate results with Hansen solubility parameters .
Q. What computational approaches are suitable for predicting the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). Parameterize force fields (e.g., AMBER) for the compound’s hydroxyl and cyclohexylidene groups .
- QSAR Modeling : Train neural networks on datasets of analogous compounds (e.g., phenethylamine derivatives) to predict bioavailability or toxicity. Include descriptors like logP and topological polar surface area (TPSA) .
Q. How can researchers resolve contradictions in reported reaction mechanisms for cyclohexylideneamino-alcohol derivatives?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., -H₂O) to trace hydroxyl group origins in hydrolysis reactions. Monitor intermediates via in-situ FTIR or LC-MS .
- Kinetic Isotope Effects (KIE) : Compare rate constants () for proton-transfer steps to distinguish between concerted vs. stepwise pathways .
Q. What strategies optimize the enantiomeric resolution of this compound for chiral synthesis?
Methodological Answer:
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol mobile phases. Optimize flow rates and temperature for baseline separation .
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) in hydrogenation reactions to enhance enantiomeric excess (ee). Monitor ee via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
